molecular formula C10H21NO2 B13612976 2-(2-Methoxyethoxy)cycloheptan-1-amine

2-(2-Methoxyethoxy)cycloheptan-1-amine

Cat. No.: B13612976
M. Wt: 187.28 g/mol
InChI Key: HJHSLTQIPVKASM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)cycloheptan-1-amine is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is known for its unique structure, which includes a cycloheptane ring substituted with a methoxyethoxy group and an amine group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)cycloheptan-1-amine typically involves the reaction of cycloheptanone with 2-(2-methoxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)cycloheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces secondary or tertiary amines .

Scientific Research Applications

2-(2-Methoxyethoxy)cycloheptan-1-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The methoxyethoxy group enhances its solubility and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cycloheptane ring, which provides different steric and electronic properties compared to cyclohexane derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(2-methoxyethoxy)cycloheptan-1-amine

InChI

InChI=1S/C10H21NO2/c1-12-7-8-13-10-6-4-2-3-5-9(10)11/h9-10H,2-8,11H2,1H3

InChI Key

HJHSLTQIPVKASM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCCCC1N

Origin of Product

United States

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